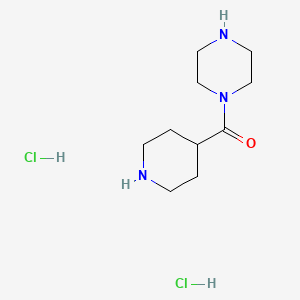

1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Overview

Description

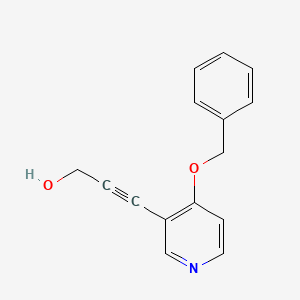

“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C10H21Cl2N3O and a molecular weight of 270.2 . It is used in various applications, including as a reactant for the synthesis of arylthiadiazole H3 antagonists and water-soluble N-mustards as anticancer agents .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several functional groups. The InChI code for this compound is 1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Discovery of Novel Inhibitors : A study by Mizojiri et al. (2017) focused on the design and synthesis of novel (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives for selective inhibition of eIF4A3, a component of the exon junction complex involved in mRNA processing. These derivatives showed promising antitumor efficacy, highlighting the potential of piperazine derivatives in cancer therapy (Mizojiri et al., 2017).

Central Pharmacological Activity : Piperazine derivatives are extensively researched for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic applications. The flexibility of the piperazine moiety to incorporate into various therapeutic agents underlines its importance in drug development (Brito et al., 2018).

Anti-Acetylcholinesterase Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity were reported by Sugimoto et al. (1990), indicating their potential as antidementia agents. These findings are crucial for developing treatments for neurodegenerative diseases (Sugimoto et al., 1990).

Materials Science

- Ionic Liquid Crystals : Research by Lava et al. (2009) explored the use of piperidinium, piperazinium, and morpholinium cations for designing ionic liquid crystals. These materials exhibit diverse mesomorphic behaviors and hold potential for various applications, including displays and sensors (Lava et al., 2009).

Safety and Hazards

“1-(Piperidine-4-carbonyl)piperazine dihydrochloride” is classified as a hazardous substance. It can cause irritation to the eyes, skin, and respiratory system. It can also cause skin burns and sensitization, and may lead to asthma. Other symptoms include gastrointestinal upset, headache, nausea, vomiting, and incoordination .

Mechanism of Action

Target of Action

It is known that piperazine, a component of this compound, acts as a gaba receptor agonist .

Mode of Action

Piperazine, a part of this compound, binds directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that piperazine, a component of this compound, is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

It is known that piperazine, a component of this compound, mediates its anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Action Environment

It is known that piperazine, a component of this compound, readily absorbs water and carbon dioxide from the air .

properties

IUPAC Name |

piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBKNNRUHFOFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)

![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1521491.png)

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)

![6-Bromofuro[3,2-b]pyridine-2-carbonitrile](/img/structure/B1521504.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)